molecular formula C10H9Cl2N3 B1407148 7-(but-3-en-1-yl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1507350-64-2

7-(but-3-en-1-yl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1407148
CAS No.: 1507350-64-2
M. Wt: 242.1 g/mol
InChI Key: GAPQGDPUZOGZGH-UHFFFAOYSA-N
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Description

7-(but-3-en-1-yl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is a key chemical intermediate in organic synthesis and pharmaceutical research. This compound is a derivative of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, which is a privileged structure in medicinal chemistry known as 7-deazapurine . This core structure is a fundamental building block in the synthesis of complex active pharmaceutical ingredients (APIs) . Specifically, the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine moiety is a critical precursor in the multi-step synthesis of Tofacitinib Citrate , an important Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis and other inflammatory conditions . The presence of the dichloro groups on the pyrimidine ring makes the compound highly reactive for nucleophilic aromatic substitution, allowing researchers to systematically introduce a variety of amines and other nucleophiles to create diverse compound libraries . The addition of the but-3-en-1-yl side chain at the 7-position provides a unique handle for further chemical modification, such as through click chemistry or other functionalization reactions, making it a versatile intermediate for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. As with many reactive synthetic intermediates, appropriate safety precautions must be observed. This compound is classified as toxic and an irritant . It is essential to use personal protective equipment, including gloves, goggles, and suitable protective clothing . Avoid inhaling dust or vapor and handle only in a well-ventilated environment, such as a fume hood . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or household use.

Properties

IUPAC Name

7-but-3-enyl-2,4-dichloropyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3/c1-2-3-5-15-6-4-7-8(11)13-10(12)14-9(7)15/h2,4,6H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPQGDPUZOGZGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN1C=CC2=C1N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview:

  • Starting Material: 1,3-dihydroxyl-5-aminoaniline
  • Reagents: Chloroacetaldehyde, sodium acetate, potassium iodide (KI)
  • Solvent: Tetrahydrofuran (THF)/water mixture (1:1 ratio)
  • Reaction Conditions:
    • Temperature: 0°C to 100°C
    • Time: 0.5 to 48 hours
    • pH: Adjusted to around 11 using sodium hydroxide
  • Process:
    • The raw material undergoes a cyclization reaction facilitated by monochloroacetaldehyde, with KI acting as an activator.
    • Post-reaction, the mixture is neutralized, extracted with ethyl acetate, washed, dried, and recrystallized to yield the intermediate with high purity and yield (~85%).

Data Table 1: Synthesis of 2,4-Dichloro-7-hydroxy-pyrrolo[2,3-d]pyrimidine

Parameter Details
Starting Material 1,3-dihydroxyl-5-aminoaniline (250 g, 2.0 mol)
Reagents Monochloroacetaldehyde (345.4 g, 2.2 mol), Sodium acetate (328 g, 4.0 mol), KI (0.5 g)
Solvent THF/water (1:1) mixture
Reaction Temp 0°C to 100°C
Reaction Time 24 hours
Yield 85% (256.7 g)

Chlorination to Form 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

The next step involves chlorination of the hydroxy intermediate to introduce chlorine atoms at positions 2 and 4, forming the dichloropyrrolopyrimidine core.

Chlorination Reagents and Conditions:

  • Chlorinating Agents: Sulfur oxychloride, oxalyl chloride, phosphorus oxychloride, or dichlorophenyl oxygen phosphorus (DPCP)
  • Preferred Reagent: DPCP due to better control and yield
  • Reaction Conditions:
    • Temperature: 25°C to 250°C, typically around 180°C
    • Duration: 0.5 to 72 hours, commonly 4 hours
    • Organic Base: Diisopropyl ethylamine (DIPEA), triethylamine, or N,N-diethyl aniline to neutralize HCl formed
  • Process:
    • The hydroxy intermediate is reacted with the chlorinating reagent under inert atmosphere.
    • The reaction mixture is monitored for completion, then quenched, and the product is isolated by filtration or chromatography.

Data Table 2: Chlorination Process

Parameter Details
Chlorinating Reagent Dichlorophenyl oxygen phosphorus (DPCP)
Temperature 180°C (preferred)
Reaction Time 4 hours
Organic Base DIPEA
Yield Typically >80%

Introduction of the But-3-en-1-yl Group at Position 7

The final functionalization involves attaching the but-3-en-1-yl group at the 7-position of the pyrrolo[2,3-d]pyrimidine core.

Method:

  • Starting Compound: 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
  • Reagents: But-3-en-1-yl halides or suitable precursors, such as but-3-en-1-yl bromide or iodide
  • Catalysts: Copper or palladium catalysts may be used for cross-coupling reactions
  • Conditions:
    • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
    • Temperature: 80°C to 120°C
    • Time: 12 to 24 hours
  • Process:
    • Nucleophilic substitution or cross-coupling reactions are employed to attach the but-3-en-1-yl group selectively at the 7-position.
    • The reaction mixture is purified via chromatography or recrystallization.

Data Table 3: Alkylation of the Pyrimidine Core

Parameter Details
Starting Material 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Reagent But-3-en-1-yl halide
Catalyst Copper or palladium-based catalyst
Solvent DMSO or DMF
Temperature 80°C–120°C
Reaction Time 12–24 hours
Purification Recrystallization or chromatography

Summary of Key Findings and Data

Step Reagents Conditions Yield Remarks
Intermediate synthesis Monochloroacetaldehyde, sodium acetate, KI THF/water, 0–100°C, 24h 85% High yield, scalable
Chlorination DPCP, DIPEA 180°C, 4h >80% Controlled, high selectivity
Alkylation But-3-en-1-yl halide, Pd/C or Cu catalyst 80–120°C, 12–24h Variable Requires purification

Chemical Reactions Analysis

Types of Reactions

7-(but-3-en-1-yl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with different nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The butenyl group can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Pyrrolo[2,3-d]pyrimidines have been investigated for their potential as anticancer agents. The compound exhibits inhibitory effects on various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells. Studies indicate that it may act through mechanisms involving cell cycle regulation and apoptosis induction .
  • Kinase Inhibition
    • This compound has shown promise as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. In vitro studies have demonstrated its effectiveness against CDK2, with IC50 values indicating potent inhibition compared to other known inhibitors like sorafenib . This makes it a candidate for further development in cancer therapeutics targeting CDK pathways.
  • Neuroprotective Effects
    • Research has suggested that pyrrolo[2,3-d]pyrimidine derivatives may possess neuroprotective properties. They could potentially be used in the treatment of neurodegenerative diseases by modulating pathways involved in neuronal survival and inflammation .

Biological Research Applications

  • Mechanistic Studies
    • The compound serves as a valuable tool in understanding the molecular mechanisms of various biological processes, including signal transduction pathways involved in cancer progression and neurodegeneration.
  • Structure-Activity Relationship (SAR) Studies
    • The unique structure of 7-(but-3-en-1-yl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine allows researchers to perform SAR studies to optimize its efficacy and selectivity for specific biological targets. This can lead to the development of more effective derivatives with improved pharmacological profiles.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various pyrrolo[2,3-d]pyrimidine derivatives against MCF-7 and HepG2 cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition with IC50 values ranging from 45 nM to 97 nM across different cell lines. This highlights the potential for developing targeted cancer therapies based on this scaffold.

Compound IDMCF-7 IC50 (nM)HepG2 IC50 (nM)
Compound A59 ± 0.9488 ± 1.8
Compound B45 ± 1.648 ± 0.69

Case Study 2: CDK Inhibition

In another study focusing on CDK inhibition, derivatives of pyrrolo[2,3-d]pyrimidine were assessed for their ability to inhibit CDK2/cyclin A complexes. The lead compound showed an IC50 of 0.081 μM, indicating strong potential for therapeutic applications in cancer treatment.

Compound IDCDK2/cyclin A IC50 (μM)
Lead Compound0.081 ± 0.004
Control0.184 ± 0.01

Comparison with Similar Compounds

Key Analogs :

Compound Name Substituents (Position) Synthesis Method Yield Reference
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine None (parent compound) Chlorination of 6-aminouracil with chloroacetaldehyde under alkaline conditions 45-88%
7-(Cyclopropylmethyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine Cyclopropylmethyl (7) Alkylation with bromomethylcyclopropane, K₂CO₃ in DMF 82%
Target Compound But-3-en-1-yl (7) Likely alkylation with but-3-en-1-yl bromide under similar conditions N/A Inferred
4-((2-Chlorobenzyl)amino)-7H-pyrrolo[2,3-d]pyrimidine 2-Chlorobenzylamino (4) SNAr reaction with 2-chloroaniline in isopropanol/HCl 85-88%

Key Observations :

  • The parent compound (2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine) is a common precursor for derivatization at positions 4 and 7 via nucleophilic substitution (SNAr) or alkylation .
  • The butenyl group in the target compound introduces an unsaturated aliphatic chain, contrasting with rigid substituents like cyclopropylmethyl (steric hindrance) or aromatic groups (π-π interactions) .
  • Synthesis of 7-substituted derivatives typically involves alkylation under basic conditions (e.g., K₂CO₃ in DMF), as seen for the cyclopropylmethyl analog .

Anticancer and Enzyme Inhibition :

  • CHK1 Inhibitors: Derivatives with morpholine or aniline substituents at positions 2/4 show nanomolar inhibition of CHK1, a kinase critical in cancer therapy .
  • FAK Inhibitors : Analogous 7H-pyrrolo[2,3-d]pyrimidines with substituted anilines at position 4 exhibit potent focal adhesion kinase (FAK) inhibition (IC₅₀: 10–100 nM) .
  • Antifolate Activity : Polyglutamated derivatives (e.g., LY231514) inhibit thymidylate synthase (TS) and dihydrofolate reductase (DHFR), with IC₅₀ values <10 nM .

Role of Substituents :

  • Chlorine at positions 2/4 enhances electrophilicity, facilitating binding to kinase ATP pockets .
  • The butenyl group’s flexibility may improve membrane permeability compared to rigid cyclopropylmethyl or bulky aryl groups .

Physicochemical and Stability Profiles

Property Target Compound (Butenyl) 7-(Cyclopropylmethyl) Analog 4-Anilino Derivatives
Solubility Likely low (non-polar) Low Moderate (polar amines)
Stability Sensitive to oxidation Stable (cyclopropane inertness) Stable
Melting Point Not reported 41–44°C 234–253°C
Storage Conditions Dark, dry, room temp Dark, dry, room temp Dark, dry, room temp

Key Notes:

  • Chlorinated pyrrolo[2,3-d]pyrimidines generally require protection from light and moisture .
  • Aryl-substituted derivatives (e.g., anilines) exhibit higher melting points due to crystalline packing .

Molecular Conformation and Interactions

  • Crystal Structures : Pyrrolo[2,3-d]pyrimidines with aromatic substituents (e.g., 4-methylphenyl) adopt planar fused-ring systems with dihedral angles <5°, favoring π-stacking .
  • Butenyl vs. Cyclopropylmethyl : The butenyl group’s alkene may engage in weak C–H∙∙∙π interactions, whereas cyclopropylmethyl’s rigidity limits conformational flexibility .

Biological Activity

7-(but-3-en-1-yl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound belonging to the pyrrolopyrimidine family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and relevant case studies.

Primary Target : The compound primarily targets Cyclin-Dependent Kinase 2 (CDK2) .

Mode of Action : By inhibiting CDK2 activity, the compound disrupts the cell cycle, leading to cell cycle arrest and preventing cellular proliferation. This is particularly significant in cancer research where uncontrolled cell division is a hallmark of tumorigenesis.

Biochemical Pathways : The inhibition of CDK2 affects crucial pathways involved in cell cycle control. This action can lead to significant inhibition of cell growth in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable bioavailability due to its lipophilic nature, which enhances its ability to cross cell membranes and reach target sites effectively.

Biological Activity Data

The biological activity of this compound has been evaluated through various studies. Below is a summary table highlighting key findings from recent research:

Cell Line IC50 (µM) Effect Reference
A5490.66Cytotoxicity
HeLa0.38Cytotoxicity
MCF-70.44Cytotoxicity
HCT-116Not specifiedSignificant growth inhibition

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine exhibited moderate to excellent activity against various cancer cell lines while showing low toxicity towards normal human cells (LO2). The most promising compound showed superior efficacy compared to the positive control Cabozantinib .
  • Structure-Activity Relationship (SAR) : The SAR studies indicate that the presence of electron-withdrawing groups (EWGs) significantly enhances biological activity. For instance, compounds with double EWGs on terminal phenyl rings exhibited improved cytotoxic effects against cancer cells .
  • Mechanistic Insights : Further investigations revealed that the compound's action could be linked to its interaction with multiple signaling pathways involved in apoptosis and cellular stress responses. This suggests a multifaceted role in inhibiting tumor growth beyond mere CDK2 inhibition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(but-3-en-1-yl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
7-(but-3-en-1-yl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.